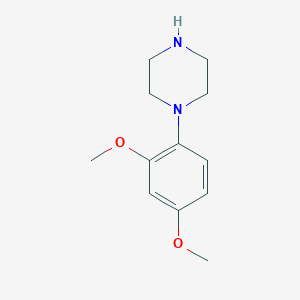

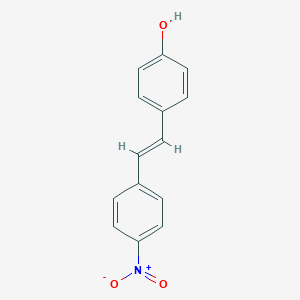

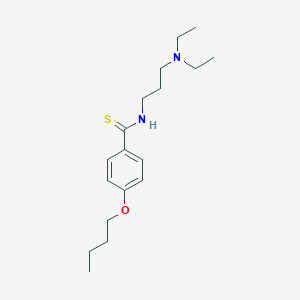

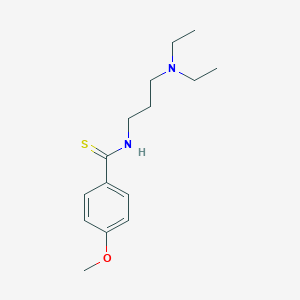

4-Hydroxy-4'-nitrostilbene

Overview

Description

T 506: is a wax-based, solvent cutback corrosion preventive compound. It is known for its excellent water displacing properties and penetration capabilities, making it highly versatile for various applications such as automotive, marine, household, and industrial uses. The compound cures to a dark amber-colored, waxy, translucent firm film, providing long-lasting protection against corrosion .

Scientific Research Applications

Chemistry: T 506 is used as a corrosion inhibitor in various chemical processes, protecting metal surfaces from degradation.

Biology: In biological research, T 506 can be used to protect laboratory equipment and instruments from corrosion, ensuring their longevity and reliability.

Medicine: While T 506 is not directly used in medical applications, its protective properties can be utilized in the storage and transportation of medical equipment and supplies.

Industry: T 506 is widely used in the automotive and marine industries to protect vehicles and machinery from rust and corrosion. It is also used in household applications to protect metal surfaces from moisture and environmental damage .

Safety and Hazards

Mechanism of Action

T 506 exerts its effects by forming a protective barrier on metal surfaces. The wax-based film displaces water and moisture, preventing them from coming into contact with the metal. This barrier also inhibits the penetration of oxygen, reducing the risk of oxidation and corrosion. The molecular targets of T 506 are the metal surfaces it is applied to, and the pathways involved include the physical displacement of water and the formation of a protective film .

Biochemical Analysis

. .

Biochemical Properties

It has been shown to interact with various biomolecules, including enzymes and proteins

Cellular Effects

4-Hydroxy-4’-nitrostilbene has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Hydroxy-4’-nitrostilbene involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being investigated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy-4’-nitrostilbene change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Hydroxy-4’-nitrostilbene vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

4-Hydroxy-4’-nitrostilbene is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

4-Hydroxy-4’-nitrostilbene is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 4-Hydroxy-4’-nitrostilbene and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: T 506 is synthesized through a process that involves the combination of waxes and solvents. The waxes are melted and mixed with solvents under controlled temperature conditions to ensure a homogeneous mixture. The mixture is then cooled to form the final product.

Industrial Production Methods: In industrial settings, T 506 is produced in large batches using specialized equipment. The process involves heating the waxes to their melting point, followed by the addition of solvents. The mixture is continuously stirred to maintain uniformity. Once the desired consistency is achieved, the product is cooled and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: T 506 primarily undergoes physical changes rather than chemical reactions. it can participate in oxidation reactions when exposed to air over extended periods.

Common Reagents and Conditions:

Oxidation: Exposure to air and moisture can lead to the oxidation of the wax components in T 506.

Reduction: T 506 is generally stable and does not undergo significant reduction reactions under normal conditions.

Major Products Formed: The primary product formed from the oxidation of T 506 is a more rigid and brittle film, which may reduce its effectiveness as a corrosion preventive compound .

Comparison with Similar Compounds

Similar Compounds:

T 507: Another wax-based corrosion preventive compound with similar properties but may have different solvent compositions.

T 508: A solvent-based corrosion inhibitor with enhanced penetration capabilities.

T 509: A high-temperature resistant corrosion preventive compound.

Uniqueness of T 506: T 506 stands out due to its excellent water displacing properties and versatility in various applications. Its ability to form a durable, waxy film makes it highly effective in protecting metal surfaces from corrosion, even in harsh environments .

Properties

IUPAC Name |

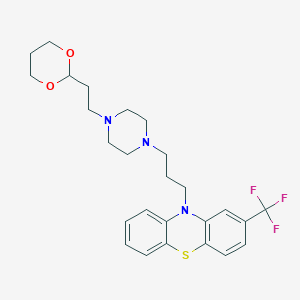

4-[(E)-2-(4-nitrophenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETQWIHJPIESQB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-83-6 | |

| Record name | 4-Hydroxy-4'-nitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

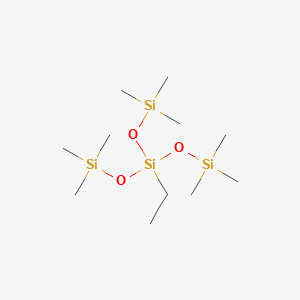

![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)